Electronic Properties of 6-Methoxy Substituted Pyrazolo[1,5-a]pyridines: A Technical Guide
Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged, nitrogen-rich bicyclic system widely utilized in medicinal chemistry and materials science. The fusion of an electron-rich pyrazole ring with an ele...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged, nitrogen-rich bicyclic system widely utilized in medicinal chemistry and materials science. The fusion of an electron-rich pyrazole ring with an electron-deficient pyridine ring creates a unique push-pull electronic environment. The introduction of a 6-methoxy substituent onto this core fundamentally alters its physicochemical properties, synthetic regioselectivity, and pharmacological profile. This whitepaper provides an in-depth analysis of the electronic dynamics, synthetic workflows, and structural-activity relationships (SAR) governed by the 6-methoxy substitution.
Electronic Structure & Molecular Orbital Dynamics
The 6-methoxy group exerts a profound influence on the pyrazolo[1,5-a]pyridine core through two competing electronic mechanisms:
Mesomeric Effect (+M): The oxygen lone pairs donate electron density into the
π
-conjugated system via resonance.
Inductive Effect (-I): The high electronegativity of the oxygen atom withdraws electron density through the
σ
-bonds.
In the context of the planar pyrazolo[1,5-a]pyridine system, the +M effect dominates the
π
-system, significantly increasing the overall electron density of the core. This electron enrichment alters the HOMO-LUMO gap, generally raising the energy of the Highest Occupied Molecular Orbital (HOMO) and lowering the ionization potential. Consequently, 6-methoxy derivatives exhibit altered dipole moments and red-shifted photophysical properties due to stabilized Intramolecular Charge Transfer (ICT) states.
Fig 1. Logical relationship mapping of 6-methoxy electronic effects on physicochemical properties.
Synthetic Regioselectivity & Methodologies
The synthesis of 6-methoxypyrazolo[1,5-a]pyridines is heavily dictated by the electronic asymmetry of the starting materials. A standard approach involves the N-amination of 3-methoxypyridine followed by a 1,3-dipolar cycloaddition . Because the methoxy group is at the 3-position of the pyridine ring, cyclization can occur at either the C2 or C6 position, leading to a mixture of 4-methoxy and 6-methoxy regioisomers.
The 6-methoxy isomer is typically the major product. This regioselectivity is driven by causality: the C6 position of 3-methoxypyridine is less sterically hindered than the C2 position, and the +M effect of the methoxy group optimally stabilizes the transition state during the base-promoted cyclization at C6.
Fig 2. Regioselective synthetic workflow of 6-methoxypyrazolo[1,5-a]pyridine derivatives.
Experimental Protocol: Regioselective Synthesis
Objective : To synthesize and isolate ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.
Self-Validating Rationale : This protocol utilizes o-(2,4-dinitrophenyl)hydroxylamine (DPH) to ensure high-yield electrophilic amination without the harsh conditions required by traditional reagents like HOSA, preventing premature degradation of the electron-rich pyridine.
N-Amination (Intermediate Generation) :
Dissolve 3-methoxypyridine (1.0 equiv) in anhydrous DMF under an inert argon atmosphere.
Add DPH (1.1 equiv) and stir at 25°C for 12 hours. The reaction quantitatively yields the 1-amino-3-methoxypyridinium intermediate.
1,3-Dipolar Cycloaddition :
To the same reaction vessel (one-pot progression), add K₂CO₃ (1.5 equiv) and ethyl propiolate (1.2 equiv).
Stir at 25°C for 24 hours. The base deprotonates the N-amino group to form an N-ylide, which undergoes a [3+2] cycloaddition with the alkyne.
Isolation and Chromatographic Separation :
Quench the reaction with distilled water and extract with ethyl acetate (3x).
Purify the crude mixture via silica gel column chromatography (Hexanes/EtOAc gradient).
Validation : Distinguish the isomers via ¹H NMR. The 6-methoxy isomer will display a distinct downfield doublet for the C7 proton due to the combined deshielding effects of the adjacent bridgehead nitrogen and the methoxy group.
Pharmacological Implications & SAR
The electronic properties of the 6-methoxy group are highly exploitable in structure-based drug design, particularly for kinase inhibitors and antiviral agents .
Kinase Binding (PI3Kγ/δ Inhibition)
In the development of dual PI3Kγ/δ inhibitors, the 6-methoxypyrazolo[1,5-a]pyridine scaffold has proven exceptionally potent. The methoxy oxygen acts as a crucial hydrogen bond acceptor with the kinase hinge region. Furthermore, the +M effect increases the electron density of the bicyclic core, which strengthens
π−π
stacking interactions with aromatic residues (e.g., Tyr836 in PI3Kγ) within the ATP-binding pocket.
SAR Causality :
Replacing the 6-methoxy group with larger alkoxy groups (like ethoxy or isopropoxy) results in a dramatic loss of potency due to steric clashes within the narrow binding pocket. Conversely, substituting the methoxy group with electron-withdrawing groups (EWGs) like fluorine or trifluoromethyl strips electron density from the core, weakening the
π−π
stacking interactions and leading to a significant drop in target affinity .
HIV-1 Reverse Transcriptase (RT) Inhibition
Fragment-based drug discovery has identified 6-methoxypyrazolo[1,5-a]pyridine derivatives as effective binders to the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) pocket of HIV-1 RT. The specific electronic distribution of the 6-methoxy core allows the fragment to maintain a high ligand efficiency (0.37 kcal/mol/HA) while retaining excellent oral bioavailability and metabolic stability .
Quantitative Data Summary
The table below summarizes the physicochemical and pharmacological parameters associated with 6-methoxy substituted pyrazolo[1,5-a]pyridines compared to their analogs.
Property / Parameter
Value / Observation
Method / Context
PI3Kγ IC₅₀ (Compound 20e)
4.0 nM
Biochemical Assay
PI3Kδ IC₅₀ (Compound 20e)
9.1 nM
Biochemical Assay
HIV-1 RT IC₅₀ (Fragment Hit)
~150 µM
WT RT Activity Assay
Regiomeric Yield (6-OMe vs 4-OMe)
~3:1 to 4:1 ratio
¹H NMR Integration
CYP450 Metabolic Liability
Moderate (O-demethylation)
SMARTCyp Prediction
Cross-Coupling Reactivity (C-4/C-6)
Enhanced by EDGs
Pd-Catalyzed Suzuki
References
Mansouri, M., et al. "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach." Molecules, 2023. URL:[Link]
Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024. URL:[Link]
Fares, M., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." National Institutes of Health (NIH) / PMC, 2024. URL:[Link]
Belaroussi, R., et al. "Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines." RSC Advances, 2018. URL:[Link]
Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs....
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its unique electronic and structural features make it a versatile core for developing potent and selective therapeutic agents targeting a range of biological targets. This guide focuses on a specific derivative, 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine, providing a comprehensive overview of its molecular properties and a detailed guide to its experimental thermodynamic characterization.
Molecular and Thermodynamic Properties
The fundamental molecular attributes of a compound are critical for its identification, purification, and formulation. While experimental thermodynamic data for 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine is sparse, we can predict certain properties based on its structure and data from analogous compounds.
Molecular Formula: C₈H₇BrN₂O
Molecular Weight: 227.06 g/mol
The molecular weight is calculated based on the isotopic masses of the constituent elements. This value is fundamental for all stoichiometric calculations and for the interpretation of mass spectrometry data.
Predicted Thermodynamic Properties
The following table summarizes the predicted thermodynamic properties for 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine. These predictions are based on the known properties of structurally related compounds, such as other substituted pyrazolo[1,5-a]pyridines and the isomeric 3-bromo-6-methoxypyrazolo[1,5-a]pyrimidine, which is known to be a solid.[1]
Property
Predicted Value/Range
Rationale and Context
Physical State
Solid
Heterocyclic compounds with similar molecular weights and functionalities are typically crystalline solids at room temperature.[1][2]
Melting Point
100 - 150 °C
This is an estimated range. The presence of the bromine atom and the methoxy group, along with the rigid bicyclic core, suggests a melting point in this region. The actual value is highly dependent on the crystal lattice energy.
Boiling Point
> 300 °C (with decomposition)
Due to its relatively high molecular weight and polar nature, the boiling point is expected to be high. It is likely that the compound will decompose before reaching its boiling point at atmospheric pressure.
Solubility
Low in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform)
The pyrazolo[1,5-a]pyridine core imparts some polarity, but the bromo and methoxy substituents increase its lipophilicity. Therefore, it is expected to have limited aqueous solubility but good solubility in common organic solvents.
Experimental Protocols for Thermodynamic Characterization
The following section provides detailed, field-proven methodologies for the experimental determination of the key thermodynamic properties of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[3] It is a crucial parameter for both identification and purity assessment. The capillary method is a widely used and reliable technique.[4]
Protocol:
Sample Preparation:
Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[4]
Press the open end of a capillary tube into the powdered sample.
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be between 2-3 mm for accurate results.[5]
Measurement:
Place the packed capillary tube into the heating block of a melting point apparatus.
If the approximate melting point is unknown, perform a rapid preliminary heating (10-20 °C/min) to determine a rough range.[4][6]
For an accurate measurement, use a fresh sample and heat at a slower rate (1-2 °C/min) starting from about 20 °C below the approximate melting point.[4]
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point. For a pure compound, this range should be narrow (≤ 2 °C).[3]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For a solid compound that is stable at high temperatures, the boiling point can be determined using the capillary method, similar to the melting point determination.[2][7] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[1]
Protocol:
Sample Preparation:
Place a small amount of the sample into a small test tube (e.g., a fusion tube).
Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid sample in the test tube.[7]
Attach the test tube to a thermometer.
Measurement:
Heat the assembly in a suitable heating bath (e.g., a Thiele tube with mineral oil).[2]
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
Continue heating until a continuous and rapid stream of bubbles is observed.
Remove the heat source and allow the apparatus to cool slowly.
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[2][7]
Caption: Workflow for Boiling Point Determination.
Solubility Determination
Understanding the solubility profile of a compound is essential for its purification, formulation, and biological testing. A systematic approach is used to classify the compound based on its solubility in a series of solvents.[8]
Protocol:
General Procedure:
In a small test tube, add approximately 10-20 mg of the solid sample.
Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.
Observe if the solid dissolves completely. If it does not dissolve at room temperature, gently warm the mixture and observe for any change in solubility.
Solvent Series:
Water: To assess polarity.
5% aq. NaOH: To test for acidic functional groups.
5% aq. NaHCO₃: To test for strongly acidic functional groups (e.g., carboxylic acids).
5% aq. HCl: To test for basic functional groups (e.g., amines).
Concentrated H₂SO₄: To test for compounds containing oxygen, nitrogen, or unsaturation.
Organic Solvents (e.g., Diethyl Ether, Dichloromethane, Methanol, DMSO): To determine solubility in common laboratory solvents.
Caption: Systematic Workflow for Solubility Testing.
Conclusion
While 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine represents a molecule of significant interest within the broader class of pyrazolo[1,5-a]pyridines, a full experimental dataset of its thermodynamic properties is not currently available in the public domain. This guide provides the necessary theoretical framework and detailed, actionable protocols to enable researchers to perform this essential characterization. The accurate determination of properties such as molecular weight, melting point, and solubility is a cornerstone of chemical research and drug development, providing the empirical data needed to advance novel compounds from the laboratory to further stages of investigation.
References
Solubility test for Organic Compounds. (n.d.).
Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved from [Link]
Determination of Boiling Point (B.P). (n.d.).
Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from a university chemistry resource page.
Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). Retrieved from a university chemistry experiment manual.
Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]
Classification of organic compounds By solubility. (n.d.).
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
Experiment 1 - Melting Points. (2013, April 15). Retrieved from a university chemistry experiment manual.
Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]
Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Motif in Drug Discovery and its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrazolo[1,5-a]pyridine and its bioisostere, the pyrazolo[1,5-a]p...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyridine and its bioisostere, the pyrazolo[1,5-a]pyrimidine, represent a class of nitrogen-fused heterocyclic scaffolds that have garnered significant attention in medicinal chemistry.[1][2] This is due to their versatile synthesis and their ability to interact with a wide array of biological targets with high affinity, earning them the designation of "privileged structures" in drug discovery.[3] These scaffolds are central to the development of therapeutics for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. This in-depth technical guide provides a comprehensive overview of the primary mechanisms of action of pyrazolo[1,5-a]pyridine derivatives, detailing their molecular interactions and the experimental methodologies used to elucidate these mechanisms. We will delve into their roles as kinase inhibitors, antitubercular agents, modulators of G-protein coupled receptors, and antagonists of the aryl hydrocarbon receptor, offering field-proven insights for drug development professionals.
Introduction: The Versatility of the Pyrazolo[1,5-a]pyridine Core
The rigid, planar structure of the pyrazolo[1,5-a]pyridine scaffold serves as an excellent foundation for the design of targeted therapeutics. Its synthetic tractability allows for the strategic placement of various substituents, enabling fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific biological targets.[1] This adaptability has led to the development of numerous pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives with diverse pharmacological profiles. Several compounds based on this scaffold have entered clinical trials, and some have received FDA approval, underscoring their therapeutic potential.[1][4]
Kinase Inhibition: A Dominant Mechanism of Action in Oncology
A predominant mechanism of action for many pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[5][6] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7] Pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K isoforms.
The binding mode of these inhibitors typically involves the formation of hydrogen bonds with key residues in the hinge region of the kinase domain. For instance, the nitrogen of the pyridine moiety can form a hydrogen bond with the backbone amide of Val882 in PI3Kγ, while the pyrazolo moiety can form another hydrogen bond with the same residue.[8] Additionally, substituents on the pyrazolopyridine core can form further interactions; for example, a morpholine group at the 7-position is crucial for interaction with the catalytic site, with the oxygen atom forming a hydrogen bond with Val-828 in the hinge region of PI3Kδ.[9][10]
Caption: Inhibition of PI3K by a pyrazolo[1,5-a]pyridine derivative.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are crucial for cell cycle regulation, and their dysregulation is a common feature of cancer.[11][12] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[13][14] These compounds typically bind to the ATP-binding site of CDKs, forming hydrogen bonds with the hinge region. For example, a crystal structure of a pyrazolo[1,5-a]pyrimidine inhibitor bound to CDK2 revealed key hydrogen bonding interactions with the backbone of Leu83 in the active site.[15]
Tropomyosin Receptor Kinase (Trk) Inhibition
Trk kinases (TrkA, TrkB, and TrkC) are involved in neuronal development and function, and chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a variety of tumors.[1][4] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with some receiving FDA approval.[1][4] Molecular docking studies have shown that these inhibitors fit into the ATP-binding pocket of TrkA, forming hydrogen bonds with key residues such as Glu546 and Met620.[5][6]
Antitubercular Activity: Targeting the Respiratory Chain
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics with novel mechanisms of action. Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[5][17][18][19] The molecular target of these compounds has been identified as the respiratory cytochrome bcc complex (Complex III), specifically the QcrB subunit.[2][20] By inhibiting this complex, these derivatives disrupt the electron transport chain, leading to a bacteriostatic effect.
Modulation of G-Protein Coupled Receptors (GPCRs): A Focus on Dopamine Receptors
Pyrazolo[1,5-a]pyridine derivatives have also been explored as modulators of GPCRs, particularly dopamine receptors, which are important targets for the treatment of neurological and psychiatric disorders.[4][21] These compounds can act as partial agonists, antagonists, or even inverse agonists, and can exhibit biased agonism, preferentially activating G-protein signaling over β-arrestin recruitment.[11][22] For instance, certain derivatives have shown high affinity for the D4 receptor, with some acting as partial agonists and others as inverse agonists.[23][24]
Signaling Pathway: Biased Agonism at Dopamine D2 Receptors
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric method to assess cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
[8][23][25][26][27]
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivative and incubate for a specified period (e.g., 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Target Engagement and Downstream Signaling
Western blotting is used to detect the phosphorylation status of key signaling proteins downstream of the target kinase, providing evidence of target engagement and inhibition in a cellular context. [1][9][28][29][30]For example, to confirm the inhibition of the PI3K/Akt pathway, one would measure the levels of phosphorylated Akt (p-Akt).
Step-by-Step Methodology:
Cell Lysis: Treat cells with the pyrazolo[1,5-a]pyridine derivative, then lyse the cells to extract proteins.
Protein Quantification: Determine the protein concentration of the lysates.
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt).
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Signal Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total Akt) to normalize for protein loading.
AHR Antagonism Assays
This assay utilizes a reporter gene (luciferase) under the control of AHR-responsive elements to measure the activation or inhibition of AHR signaling.
[12][13][17][31][32]
Step-by-Step Methodology:
Cell Transfection/Transduction: Use a cell line stably expressing a luciferase reporter construct containing xenobiotic response elements (XREs).
Compound Treatment: Treat the cells with the pyrazolo[1,5-a]pyrimidine derivative in the presence or absence of a known AHR agonist.
Incubation: Incubate the cells for a sufficient time to allow for gene expression.
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
Signal Detection: Measure the luminescence, which is proportional to the level of AHR-mediated gene transcription. A decrease in luminescence in the presence of an agonist indicates antagonistic activity.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine scaffold and its derivatives have proven to be a remarkably fruitful area of research in drug discovery. Their diverse mechanisms of action, ranging from potent kinase inhibition to modulation of GPCRs and transcription factors, highlight their potential to address a wide range of unmet medical needs. The continued exploration of this versatile scaffold, coupled with a deeper understanding of its structure-activity relationships and molecular mechanisms, will undoubtedly lead to the development of novel and effective therapeutics in the years to come. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical efficacy and safety profiles.
References
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Publications. [Link]
Di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives: synthesis, dopamine receptor binding and ligand efficacy. PubMed. [Link]
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scilit. [Link]
Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. PubMed. [Link]
Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. [Link]
Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands: discovery of an inverse agonist radioligand for PET. PubMed. [Link]
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][22]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. [Link]
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]
A Novel Dual-Color Luciferase Reporter Assay for Simultaneous Detection of Estrogen and Aryl Hydrocarbon Receptor Activation. ACS Publications. [Link]
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. [Link]
Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. MDPI. [Link]
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar. [Link]
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. [Link]
Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI. [Link]
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC. [Link]
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Publications. [Link]
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. [No Source Found]. [Link]
A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. ACS Publications. [Link]
Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link]
Architecting Safety: The In Vitro Toxicity and Pharmacological Profile of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine
Executive Summary & Scaffold Significance In contemporary medicinal chemistry, the selection of a core heterocycle dictates not only the target binding affinity but also the downstream pharmacokinetic and toxicological f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scaffold Significance
In contemporary medicinal chemistry, the selection of a core heterocycle dictates not only the target binding affinity but also the downstream pharmacokinetic and toxicological fate of a drug candidate. 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS: 1823050-60-7) has emerged as a privileged, high-value building block. Its unique fused-bicyclic heteroaromatic system is foundational to the development of next-generation colony-stimulating factor-1 receptor (CSF1R) inhibitors [1][1], TAM kinase modulators [2][2], and human dihydroorotate dehydrogenase (hDHODH) inhibitors targeting acute myelogenous leukemia (AML) [3][3].
The mechanistic rationale for utilizing this specific scaffold is twofold. First, the bromine atom at the C3 position acts as an ideal synthetic handle for late-stage Suzuki-Miyaura cross-coupling, allowing rapid exploration of chemical space. Second, the C6-methoxy group fine-tunes the scaffold's lipophilicity and serves as a critical hydrogen-bond acceptor, optimizing interactions within lipophilic binding pockets, such as those found in hDHODH [3][3]. However, the transition from a chemical intermediate to a clinical candidate hinges entirely on its in vitro safety profile. This guide deconstructs the toxicity landscape of the pyrazolo[1,5-a]pyridine scaffold, providing a rigorous, data-driven framework for early-stage safety evaluation.
Mechanistic Rationale of Scaffold Safety
The pyrazolo[1,5-a]pyridine core inherently bypasses several common toxicological traps that plague simpler nitrogenous heterocycles.
Metabolic Stability & Hepatotoxicity: Unlike simple anilines or unhindered pyridines, the electron-rich nature of this fused system resists the formation of reactive, mutagenic nitrenium ions via CYP450-mediated N-oxidation. In vivo extrapolations from in vitro microsomal stability assays demonstrate that derivatives of this scaffold maintain excellent metabolic stability without inducing hepatotoxicity [3][3].
Basal Cytotoxicity: Extensive profiling reveals a highly favorable therapeutic window. Diaryl derivatives of the pyrazolo[1,5-a]pyridine class exhibit minimal to no cytotoxicity against standard mammalian cell lines (e.g., Vero cells), with IC50 values frequently exceeding 50 μg/mL [4][4]. Similarly, in non-target leukocyte models (Jurkat), toxicity thresholds remain safely above 100 μM [3][3].
In vitro safety profiling workflow for pyrazolo[1,5-a]pyridine derivatives.
Quantitative Safety Metrics
The following table summarizes the typical in vitro safety parameters observed for optimized derivatives originating from the 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine core.
Assay Type
Target / Cell Line
Metric
Typical Scaffold Value
Pharmacological Implication
Cytotoxicity
Vero (Kidney epithelial)
IC50
> 50 μg/mL
High tolerance in non-target mammalian cells [4][4].
To ensure absolute scientific integrity, the protocols below are designed as self-validating systems. They do not merely generate data; they actively verify their own operational parameters during execution.
Objective: Determine the IC50 of pyrazolo[1,5-a]pyridine derivatives in Vero and HEK293 cell lines.
Causality: Resazurin is selected over lytic ATP-based assays (e.g., CellTiter-Glo) because it provides a non-destructive, fluorescent readout of mitochondrial metabolic activity. This allows the exact same cell population to be subsequently fixed and stained (e.g., with Hoechst 33342) for high-content imaging of nuclear condensation, providing orthogonal validation of apoptosis.
Cell Seeding: Seed Vero or HEK293 cells at a density of 5,000 cells/well in a 96-well clear-bottom black plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2. (Rationale: Black plates minimize fluorescent crosstalk between adjacent wells, preserving signal fidelity).
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the test compound (starting at 100 μM) in assay medium. Add to the cells.
Control Integration (Self-Validation):
Positive Control: 1 μM Staurosporine (induces near 100% apoptosis).
Vehicle Control: 0.1% DMSO (matches the highest solvent concentration in test wells).
Incubation: Incubate for 48 hours to allow sufficient time for compound-induced transcriptomic and morphological changes.
Reagent Addition: Add Resazurin solution (final concentration 10 μg/mL) to each well. Incubate for 2-4 hours.
Fluorescence Measurement: Read fluorescence (Ex: 560 nm / Em: 590 nm) using a microplate reader.
Data Validation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_veh) / |μ_pos - μ_veh|.
Acceptance Criteria: The assay is only valid if Z' > 0.5, ensuring a robust, statistically significant separation between the apoptotic and healthy cell populations before any IC50 curves are fitted.
Objective: Assess the cardiotoxic potential by measuring KCNH2 (hERG) potassium channel inhibition.
Causality: Automated patch-clamp is chosen over traditional radioligand binding assays. Binding assays can yield dangerous false negatives if the compound acts as an allosteric modulator rather than a direct pore blocker. Patch-clamp directly measures functional K+ tail currents, providing physiologically relevant data.
Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution.
System Priming: Load the cell suspension and intracellular solution into an automated patch-clamp system (e.g., QPatch).
Seal Formation (Self-Validation): Apply negative pressure to form a gigaseal (>1 GΩ).
Acceptance Criteria: Cells failing to reach a 1 GΩ seal or exhibiting a leak current >10% of the peak tail current are automatically excluded from the analysis to prevent artifactual data.
Electrophysiological Protocol: Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Application: Perfuse the test compound at ascending concentrations (1, 10, 30 μM).
Reference Validation: Conclude the sweep by perfusing 100 nM E-4031 (a known hERG inhibitor).
Acceptance Criteria: The tail current must be completely abolished; otherwise, the cell's responsiveness is deemed compromised, and the entire data point is rejected.
Pathway Intervention & Pharmacological Context
When utilized as a precursor for kinase inhibitors, the resulting pyrazolo[1,5-a]pyridine derivatives frequently target the TAM (Tyro3, Axl, Mer) and CSF1R kinase pathways [2][2] [1][1]. By binding to the ATP pocket of these receptors, the scaffold effectively uncouples extracellular survival signals (like CSF1 or Gas6) from intracellular PI3K/MAPK cascades, shifting the cellular equilibrium toward apoptosis in malignant or hyperproliferative states.
TAM/CSF1R kinase signaling pathway and pyrazolo[1,5-a]pyridine intervention.
References
Title: Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents | ACS Medicinal Chemistry Letters
Source: ACS Publications (acs.org)
URL: [Link]
Title: Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC - NIH
Source: National Institutes of Health (nih.gov)
URL: [Link]
Source: Google Patents (google.com)
Title: Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC
Source: National Institutes of Health (nih.gov)
URL: [Link]
Application Note: High-Precision Regioselective Bromination of Pyrazolo[1,5-a]pyridine Scaffolds
Executive Summary The pyrazolo[1,5-a]pyridine bicyclic system is a privileged pharmacophore embedded in numerous high-profile clinical candidates, including the RET kinase inhibitor Selpercatinib and the preclinical anti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazolo[1,5-a]pyridine bicyclic system is a privileged pharmacophore embedded in numerous high-profile clinical candidates, including the RET kinase inhibitor Selpercatinib and the preclinical anti-tubercular agent TB-47 [1]. Functionalizing this core via bromination provides a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the fused nature of the electron-rich pyrazole and the relatively electron-deficient pyridine ring creates a complex electronic landscape.
This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the regioselective bromination of the pyrazolo[1,5-a]pyridine scaffold at the C3, C5, and C7 positions.
Mechanistic Rationale & Pathway Divergence
Achieving strict regiocontrol requires overriding or exploiting the natural electronic bias of the fused ring system:
C3 Position (Thermodynamic & Kinetic Sink): The bridgehead nitrogen donates its lone pair density predominantly into the pyrazole ring. This makes the C3 position highly nucleophilic and susceptible to classical Electrophilic Aromatic Substitution (
SEAr
) [1].
C5 Position (Catalytic C-H Activation): The pyridine ring is relatively electron-deficient, making electrophilic attack unfavorable. To functionalize C5, transition metal catalysis is required. Palladium-based systems utilizing bulky ligands (like XPhos) direct the palladation to the sterically accessible C5 position, allowing chemoselective halogen transfer [2].
C7 Position (Directed Ortho-Metalation): The C7 proton is situated adjacent to the bridgehead nitrogen, rendering its C-H bond relatively acidic. Sterically hindered, non-nucleophilic bases (such as Knochel's TMPMgCl·LiCl) can selectively deprotonate C7 without initiating nucleophilic attack on the ring. The resulting magnesiated intermediate is then trapped by an electrophilic bromine source [3].
Divergent regioselective bromination pathways for the pyrazolo[1,5-a]pyridine scaffold.
Quantitative Data & Method Comparison
Target Position
Primary Reagents
Mechanism
Typical Yield
Regioselectivity
Key Advantage
C3
NBS, DCM or DMF
SEAr
85–95%
>99%
Rapid, scalable, requires no metal catalysts.
C5
Pd(OAc)₂, XPhos, NBP
C-H Activation
75–88%
~90%
Accesses the deactivated pyridine ring directly.
C7
TMPMgCl·LiCl, C₂Cl₄Br₂
Metalation (DoM)
70–80%
>95%
Highly specific to the bridgehead-adjacent carbon.
Causality & Design: N-Bromosuccinimide (NBS) is utilized over
Br2
to prevent over-bromination and avoid the use of highly toxic, corrosive liquids. The reaction is initiated at 0 °C to control the exothermic nature of the
SEAr
mechanism and suppress radical side-reactions [4].
Step-by-Step Methodology:
Preparation: Dissolve the pyrazolo[1,5-a]pyridine derivative (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (0.2 M) under an argon atmosphere.
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
Reagent Addition: Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Insight: Portion-wise addition prevents localized heating that could lead to C3/C5 dibromination.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Quenching & Workup: Quench the reaction with saturated aqueous
Na2S2O3
(to destroy unreacted electrophilic bromine). Extract with DCM, wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Self-Validation (QC): Analyze the crude via LC-MS. Look for the characteristic 1:1 isotopic splitting pattern at
M
and
M+2
(due to
79Br
and
81Br
).
1H
NMR must confirm the complete disappearance of the highly shielded C3 proton singlet (typically found around
δ
6.5 ppm).
Causality & Design: XPhos is selected as the ligand because its extreme steric bulk forces the palladium center away from the more sterically hindered C3 and C7 positions, directing the C-H activation to the more accessible, albeit electron-deficient, C5 position. N-Bromophthalimide (NBP) acts as a mild, controlled halogen transfer agent [2].
Step-by-Step Methodology:
Catalyst Assembly: In an oven-dried Schlenk tube, combine
Pd(OAc)2
(5 mol%), XPhos (10 mol%), and the pyrazolo[1,5-a]pyridine substrate (1.0 equiv, 5 mmol).
Solvent & Reagent: Add anhydrous Dimethylformamide (DMF) (0.1 M) and N-Bromophthalimide (1.2 equiv, 6 mmol).
Heating: Seal the tube and heat the mixture to 110 °C for 16 hours. Insight: High temperatures are required to overcome the high activation energy of palladating the electron-deficient pyridine ring.
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove palladium black. Wash the filtrate with 5% aqueous
LiCl
(to remove DMF) and brine.
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Self-Validation (QC):1H
NMR analysis should reveal the loss of the C5 proton multiplet. The C4 and C6 protons will resolve into distinct doublets or singlets (depending on the specific substitution pattern), confirming C5 functionalization.
Causality & Design: TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex) is used because the
LiCl
breaks up the polymeric aggregates of the magnesium amide. This dramatically increases its kinetic basicity while maintaining a non-nucleophilic profile, which is essential to prevent unwanted addition into the pyridine ring [3]. 1,2-dibromo-1,1,2,2-tetrachloroethane (
C2Cl4Br2
) is utilized as a mild electrophilic bromine source that does not interfere with the organomagnesium intermediate.
Step-by-Step Methodology:
Metalation: Dissolve the pyrazolo[1,5-a]pyridine substrate (1.0 equiv, 5 mmol) in anhydrous THF (0.2 M) under argon. Add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/toluene) dropwise at room temperature.
Aging: Stir the mixture for 1–2 hours. Insight: The metalation at C7 is thermodynamically driven by the inductive effect of the adjacent bridgehead nitrogen.
Electrophilic Trapping: Cool the reaction to -20 °C. Add a solution of
C2Cl4Br2
(1.5 equiv, 7.5 mmol) in THF dropwise.
Quenching: Stir for 1 hour, allowing the mixture to warm to 0 °C. Quench carefully with saturated aqueous
NH4Cl
.
Workup: Extract with EtOAc, dry over
MgSO4
, and concentrate. Purify via silica gel chromatography.
Self-Validation (QC):1H
NMR is highly diagnostic here. The C7 proton in the parent scaffold is typically the most deshielded (appearing as a doublet at
δ
8.5–8.8 ppm due to the adjacent nitrogen). The complete disappearance of this downfield signal confirms successful C7 bromination.
References
Balkenhohl, M., Salgues, B., Hirai, T., Karaghiosoff, K., & Knochel, P. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 20(10), 3114-3118. Verified URL:[Link]
Cuny, G. D., Yu, P. B., Laha, J. K., Xing, X., Liu, J. F., Lai, C. S., ... & Bloch, K. D. (2008). Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4388-4392. Verified URL:[Link]
Technical Notes & Optimization
Troubleshooting
purification techniques and recrystallization of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine
Expert Troubleshooting & Methodologies for Drug Development Professionals Welcome to the Technical Support Center. This guide is engineered for senior application scientists and medicinal chemists working with the hetero...
Author: BenchChem Technical Support Team. Date: April 2026
Expert Troubleshooting & Methodologies for Drug Development Professionals
Welcome to the Technical Support Center. This guide is engineered for senior application scientists and medicinal chemists working with the heterocyclic building block 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS: 1823050-60-7). Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and quantitative metrics to optimize your purification and recrystallization workflows.
I. Causality-Driven Troubleshooting & FAQs
Q1: During the synthesis of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine, why do I observe dibrominated impurities (e.g., at C-2 or C-4) alongside the desired product?A1: The pyrazolo[1,5-a]pyridine bicyclic system consists of a
π
-excessive pyrazole ring fused to a
π
-deficient pyridine ring. Electrophilic aromatic substitution (EAS) with N-Bromosuccinimide (NBS) preferentially attacks the C-3 position because the resulting arenium ion intermediate is stabilized by multiple highly stable resonance structures[1]. However, if excess NBS is used, or if the reaction temperature exceeds 0–5 °C, the C-2 or C-4 positions may undergo secondary bromination due to the overall electron-rich nature of the pyrazole moiety. Furthermore, the methoxy group at C-6 acts as an electron-donating group (EDG), slightly increasing the nucleophilicity of the pyridine ring, which can exacerbate off-target bromination if stoichiometry is not strictly controlled[2].
Q2: My crude product contains unreacted 6-methoxypyrazolo[1,5-a]pyridine. How does the bromine substitution affect chromatographic separation?A2: The introduction of a heavy, polarizable bromine atom at the C-3 position significantly increases the overall lipophilicity and molecular volume of the molecule. While bromine is electronegative, its large atomic radius disrupts the tight dipole-dipole interactions that the unbrominated pyrazolo[1,5-a]pyridine core normally forms with the silanol groups on the silica stationary phase. Consequently, the 3-bromo product will exhibit a higher retention factor (
Rf
) and elute before the unreacted starting material on normal-phase silica gel.
Q3: What is the mechanistic rationale for choosing a binary Hexane/Ethyl Acetate system for recrystallization?A3: Recrystallization relies on the thermodynamic principle of temperature-dependent solubility. 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine possesses moderate polarity. Ethyl acetate acts as the "good solvent," effectively solvating the molecule at its boiling point by forming dipole-dipole interactions with the methoxy oxygen and heterocyclic nitrogen atoms. Hexane acts as the "anti-solvent." As the mixture cools, thermal kinetic energy decreases, and the non-polar hexane forces the target molecules out of solution to minimize disruption of the solvent's hydrogen-bonding network. This thermodynamic shift drives the molecules into a highly ordered, stable crystal lattice, leaving structurally dissimilar impurities in the mother liquor[3].
II. Validated Experimental Protocols
Protocol 1: Normal-Phase Silica Gel Chromatography
Self-Validation Check: The successful separation is validated by TLC showing a minimum
ΔRf
of 0.15 between the target and the nearest impurity.
Sample Preparation: Concentrate the crude organic extract under reduced pressure. Re-dissolve the resulting dark oil in a minimum volume of Dichloromethane (DCM) to create a highly concentrated loading solution.
Column Packing: Prepare a homogeneous slurry of silica gel (230-400 mesh) in 100% Hexane and pack the column, ensuring no air bubbles or channeling defects are present.
Loading: Carefully apply the DCM solution evenly to the top of the silica bed. Allow it to adsorb completely into the stationary phase.
Elution: Begin isocratic elution with a 9:1 Hexane/Ethyl Acetate mixture. Monitor the eluent using TLC (UV active at 254 nm).
Gradient Adjustment: Once the non-polar impurities (e.g., trace dibrominated species) elute, increase the mobile phase polarity to 8:2 Hexane/Ethyl Acetate to elute the target 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine.
Pooling: Combine fractions containing the pure product and concentrate in vacuo.
Protocol 2: Binary Solvent Recrystallization
Self-Validation Check: The formation of distinct, colorless to pale-yellow needles validates the protocol. Amorphous "oiling out" indicates cooling was too rapid or the anti-solvent ratio is too high.
Dissolution: Place the semi-solid chromatographed product in a round-bottom flask. Add a minimum volume of boiling Ethyl Acetate (approx. 2-3 mL per gram of product) until complete dissolution is achieved.
Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot Hexane dropwise until a faint, persistent cloudiness appears (indicating the boundary of the metastable zone width).
Clarification: Add 1-2 drops of boiling Ethyl Acetate just until the solution turns clear again.
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-5 °C) for an additional hour to maximize thermodynamic yield.
Isolation: Filter the crystals using a Büchner funnel under vacuum. Wash the filter cake with ice-cold Hexane to remove residual mother liquor[3].
Drying: Dry the crystals under high vacuum at 40 °C to a constant weight.
III. Quantitative Data: Solvent Systems & Recovery Metrics
Parameter
Solvent System
Polarity Index (P')
Expected Value
Impurity Clearance
TLC Retention Factor (
Rf
)
Hexane/EtOAc (8:2)
~1.2
0.45 ± 0.05
Separates unreacted SM (
Rf
~0.30)
Recrystallization Recovery
Hexane/EtOAc (Binary)
0.1 (Hex) / 4.4 (EtOAc)
75% - 85%
Clears trace dibrominated species
Crystal Morphology
N/A
N/A
Needles / Prisms
Excludes amorphous succinimide
Purity (LC-MS/UV)
N/A
N/A
> 98.5%
Validates removal of regioisomers
IV. Process Visualization
Workflow for the purification and recrystallization of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine.
V. References
*[2] Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. ACS Publications.[Link]
*[1] Highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. SciELO.[Link]
*[3] US4097483A - Pyrazolo 1,5-a!pyridines. Google Patents.
improving stability and long-term storage of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine
An essential component in contemporary drug discovery and development, 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine serves as a crucial building block for synthesizing a wide array of pharmacologically active molecules.[1][2...
Author: BenchChem Technical Support Team. Date: April 2026
An essential component in contemporary drug discovery and development, 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine serves as a crucial building block for synthesizing a wide array of pharmacologically active molecules.[1][2] The inherent stability of the pyrazolo[1,5-a]pyridine core, a fused 5:6 aza-heterocycle, makes it a favored scaffold in medicinal chemistry.[3][4] However, the presence of the bromo and methoxy functional groups, while vital for synthetic transformations, also introduces potential pathways for degradation if the compound is not stored and handled with the requisite care.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of best practices for maintaining the stability and ensuring the long-term storage of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine. By addressing common questions and troubleshooting potential issues, this document aims to safeguard the integrity of your starting materials, thereby ensuring the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine?
A1: The primary factors that can affect the stability of this compound are exposure to moisture, air (oxygen), light, and extreme temperatures. Brominated aromatic compounds can be susceptible to photodecomposition or reaction with atmospheric components over time.[5][6] While the pyrazolo[1,5-a]pyridine core is generally stable, prolonged exposure to harsh conditions can lead to slow degradation, compromising sample purity.[3][4]
Q2: What are the optimal conditions for the long-term storage of this compound?
A2: For long-term storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and stored in a refrigerator.[7] Some suppliers recommend room temperature storage in a dry, dark place, which is also acceptable for shorter periods.[8] The key is to minimize exposure to air, moisture, and light.
Q3: What are the visible signs of degradation I should watch for?
A3: Any change in the physical appearance of the material, such as a change in color (e.g., from off-white to yellow or brown), clumping of the powder (indicating moisture absorption), or a noticeable change in odor, can be a sign of degradation. If you observe any of these changes, it is crucial to re-assess the purity of the compound before use.
Q4: How frequently should I re-analyze the purity of a stored sample?
A4: For a previously opened container stored for more than a year, it is good laboratory practice to re-assess its purity before use in a critical synthetic step. For unopened containers stored under ideal conditions, the manufacturer's expiry date is generally a reliable guide. However, for sensitive applications, a quick purity check via HPLC or LC-MS is always recommended.
Troubleshooting Guide: Addressing Specific Stability Issues
This section provides solutions to specific problems that researchers may encounter, helping to diagnose and resolve issues related to compound stability.
Issue 1: A previously pure sample now shows multiple spots on TLC or new peaks in the HPLC chromatogram.
Potential Cause: This is a clear indication of degradation. The new, more polar spots/peaks could correspond to hydrolysis or oxidation products. The pyrazolo[1,5-a]pyridine ring itself is relatively stable, but the substituents offer reactive sites.
Troubleshooting Steps:
Characterize Impurities: Use LC-MS to determine the mass of the new peaks. A mass increase of 16 Da could suggest oxidation, while the loss of a methyl group and addition of a hydrogen (a net change of -14 Da) could indicate hydrolysis of the methoxy ether. Debromination would result in a mass loss of 78 or 80 Da (for the bromine isotopes).
Review Storage Conditions: Check if the container was properly sealed and if it was exposed to light or high humidity.
Purification: If the degradation is minor, the material may be repurified by column chromatography or recrystallization. However, if significant degradation has occurred, it is safer to use a fresh batch of the compound.
Issue 2: The compound exhibits poor solubility in the reaction solvent compared to previous batches.
Potential Cause: This could be due to the formation of insoluble polymeric byproducts, which can occur over long periods of improper storage. It might also be a result of moisture absorption, causing the powder to clump and dissolve more slowly.
Troubleshooting Steps:
Gentle Heating and Sonication: Try gently warming the mixture or placing it in an ultrasonic bath to aid dissolution.
Purity Analysis: Run an HPLC or NMR analysis on a small, dissolved aliquot to check for impurities. The presence of broad signals in the NMR baseline can suggest polymeric material.
Drying: If moisture is suspected, dry the material under a high vacuum for several hours before use.
Issue 3: A synthetic reaction that previously worked well is now failing or giving low yields.
Potential Cause: If other reagents and conditions have been verified, the purity of the 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine is a likely culprit. A lower-than-expected purity means the stoichiometry of your reaction is incorrect, and the impurities themselves may interfere with the reaction.
Troubleshooting Steps:
Quantitative Purity Assessment: Perform a quantitative NMR (qNMR) with a certified internal standard or a quantitative HPLC analysis to determine the exact purity of the material.
Use a Fresh Sample: As a definitive test, run the reaction with a new, unopened bottle of the compound and compare the results.
Review Handling Practices: Ensure that the compound is dispensed quickly and that the bottle is flushed with inert gas before being resealed and returned to storage.
Visualizing Troubleshooting and Handling Workflows
To further clarify the decision-making process for troubleshooting and the best practices for handling, the following diagrams have been created.
Troubleshooting Decision Tree for Sample Integrity.
Workflow for Proper Handling and Dispensing.
Data and Protocols for Stability Management
Recommended Storage Conditions
For optimal long-term stability, the following conditions are recommended.
Prevents oxidation and reaction with atmospheric moisture.
Container
Tightly Sealed, Amber Glass Vial
Protects from air/moisture and prevents photodegradation.
Handling
In a glovebox or under inert gas
Minimizes exposure during weighing and dispensing.[9]
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine. Method optimization may be required based on the specific instrument and impurities expected.[10]
1. Sample Preparation:
Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
2. HPLC Method Parameters:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10-95% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 254 nm
3. Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.
For accurate quantification, a reference standard and calibration curve should be used.
By adhering to these guidelines, researchers can ensure the long-term stability and integrity of their 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine, leading to more reliable and reproducible scientific outcomes.
References
ResearchGate. Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Available at: [https://www.researchgate.net/publication/343604169_Pyrazolo15-a]pyridine_Recent_synthetic_view_on_crucial_heterocycles]([Link])
MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]
Taylor & Francis Online. Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Available at: [Link]
European Journal of Chemistry. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
NextSDS. 3-bromo-6-methoxypyrazolo[1,5-a]pyrimidine — Chemical Substance Information. Available at: [Link]
Capot Chemical. MSDS of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine. Available at: [Link]
ACS Publications. Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Available at: [Link]
National Center for Biotechnology Information. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available at: [Link]
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
Loba Chemie. BROMINE FOR SYNTHESIS MSDS. Available at: [Link]
NextSDS. 3-bromo-6-methylpyrazolo[1,5-a]pyridine — Chemical Substance Information. Available at: [Link]
Sigma-Aldrich. 3-BROMO-6-METHOXYPYRAZOLO[1,5-A]PYRIMIDINE. Available at: [Link]
Slideshare. Bromine handling and safety. Available at: [Link]
National Center for Biotechnology Information. Toxicological Profile for Pyridine - ANALYTICAL METHODS. Available at: [Link]
National Center for Biotechnology Information. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]
Synthonix. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. Available at: [Link]
Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
Defense Technical Information Center. Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp.. Available at: [Link]
PubChemLite. 3-bromo-6-methoxypicolinonitrile (C7H5BrN2O). Available at: [Link]
Comparative HPLC Method Validation for 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine Purity Assessment
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenges associated with complex heterocyclic building blocks. 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS: 18230...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenges associated with complex heterocyclic building blocks. 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS: 1823050-60-7) is a highly valued intermediate in the synthesis of potent kinase inhibitors. Its structural core is essential for developing [1] targeting neuroinflammation, as well as novel antimycobacterial agents like[2].
Ensuring the absolute purity of this intermediate (>98%) is non-negotiable. Trace impurities—such as des-bromo analogs, regioisomers, or residual palladium from upstream synthesis—can severely derail downstream cross-coupling reactions (e.g., Suzuki-Miyaura) and compromise the pharmacological profile of the final Active Pharmaceutical Ingredient (API).
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries and details a self-validating protocol aligned with the modernized [3] and[4].
The Chemical Context: Why Purity Matters in Kinase Inhibition
Before diving into analytical chromatography, it is crucial to understand the biological application of the molecule. The pyrazolo[1,5-a]pyridine scaffold is designed to fit precisely into the ATP-binding pocket of target kinases. Any structural deviation in the intermediate can lead to off-target toxicity or loss of efficacy in the final drug product.
Caption: CSF1R signaling pathway and the point of intervention by pyrazolo[1,5-a]pyridine inhibitors.
Method Development: The Causality Behind Column Selection
When assessing the purity of pyrazolo[1,5-a]pyridines, the stationary phase chemistry dictates the resolution of closely related structural impurities. Traditional C18 columns rely primarily on hydrophobic interactions. However, the pyrazolo[1,5-a]pyridine core possesses a fused aromatic system with a methoxy electron-donating group and a polarizable bromine atom.
Comparison: C18 vs. Phenyl-Hexyl
A Phenyl-Hexyl stationary phase introduces
π−π
interactions, which are highly sensitive to the electron density of the aromatic ring. This provides orthogonal selectivity compared to C18. For 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine, the Phenyl-Hexyl column demonstrates superior baseline resolution (
Rs>2.0
) between the target analyte and its des-bromo impurity, which often co-elutes on standard C18 columns due to similar hydrophobicity.
Table 1: Chromatographic Performance Comparison
Parameter
C18 Column (Standard)
Phenyl-Hexyl Column (Optimized)
Causality / Rationale
Retention Time (Rt)
4.2 min
6.8 min
Phenyl-Hexyl increases retention via
π−π
interactions with the pyrazolo[1,5-a]pyridine core.
Resolution (Rs)
1.1 (Co-elution risk)
2.4 (Baseline resolution)
Orthogonal selectivity resolves the structurally similar des-bromo impurity effectively.
Tailing Factor (Tf)
1.6
1.1
Reduced secondary silanol interactions due to optimal surface coverage and
π−π
alignment.
Theoretical Plates (N)
8,500
14,200
Sharper peak shape enhances sensitivity and integration accuracy for low-level impurities.
Experimental Protocol: ICH Q2(R2) Aligned Method Validation
A validated method is a self-validating system; it must continuously demonstrate fitness for purpose. The recent revision of the emphasizes a lifecycle approach to analytical procedures[5], moving away from static compliance toward dynamic reliability.
Caption: ICH Q2(R2) Analytical Procedure Validation and Lifecycle Workflow.
Step-by-Step Methodology
Objective : To validate an accurate, stability-indicating HPLC method for assessing the purity of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine.
Step 1: Mobile Phase Preparation
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
Causality: The acidic pH (approx. pH 2.0) suppresses the ionization of any residual basic impurities and protonates the weakly basic pyrazolo[1,5-a]pyridine nitrogens, ensuring sharp peak shapes and reproducible retention times.
Mobile Phase B : 0.1% TFA in HPLC-grade Acetonitrile.
Causality: The target analyte exhibits poor solubility in highly aqueous environments. Using a 50% organic diluent prevents sample precipitation in the autosampler needle, which would otherwise lead to ghost peaks, carryover, and poor injection precision.
Standard Solution : Accurately weigh 10.0 mg of the reference standard (>99.5% purity) and dissolve in 100 mL of diluent to yield a 100 µg/mL working solution.
Step 3: Chromatographic Conditions
Column : Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
Flow Rate : 1.0 mL/min.
Gradient Program : 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.
Detection : UV at 254 nm.
Causality: The highly conjugated pyrazolo[1,5-a]pyridine bicyclic system exhibits a strong chromophoric absorption maximum at 254 nm, ensuring maximum signal-to-noise ratio for trace impurity detection.
Step 4: Execution of Validation Parameters
Specificity : Inject blank diluent, the target analyte, and a spiked sample containing known synthetic impurities (e.g., des-bromo derivative). Verify that no peaks interfere at the retention time of the main peak (
Rs>2.0
).
Linearity : Prepare and inject five concentration levels ranging from 25% to 150% of the target concentration. Perform linear regression analysis to confirm proportional detector response.
Accuracy & Precision : Perform six replicate injections of the 100% standard solution to assess system precision. Spike known quantities of impurities at 50%, 100%, and 150% specification levels to calculate percentage recovery.
Data Presentation: Validation Summary
The optimized Phenyl-Hexyl method was subjected to rigorous validation against the acceptance criteria defined by [6]. The results confirm the method is highly reliable for batch release and stability testing.
Table 2: ICH Q2(R2) Method Validation Summary
Validation Parameter
Acceptance Criteria (ICH Q2/USP <1225>)
Observed Result
Status
Specificity
No interference at Rt of analyte
No co-eluting peaks
Pass
Linearity
R2≥0.999
(Range: 25-150%)
R2=0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0% across all levels
99.4% - 100.8%
Pass
Precision (Repeatability)
%RSD
≤2.0%
(n=6 injections)
%RSD = 0.6%
Pass
LOD / LOQ
Signal-to-Noise
≥3
(LOD) /
≥10
(LOQ)
LOD: 0.01% / LOQ: 0.03%
Pass
References
International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. Available at:[Link]
United States Pharmacopeia (USP). USP <1225> Validation of Compendial Procedures. BA Sciences Method Validation. Available at:[Link]
ACS Infectious Diseases. Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Publications. Available at:[Link]
Google Patents. WO2025089370A1 - Compounds as CSF1R inhibitors. World Intellectual Property Organization.
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine
Hazard Assessment: Understanding the "Why" Behind the Procedure Structurally related compounds, such as 3-bromo-6-methylpyrazolo[1,5-a]pyridine and other halogenated pyrazolo[1,5-a]pyrimidine derivatives, consistently ex...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment: Understanding the "Why" Behind the Procedure
Structurally related compounds, such as 3-bromo-6-methylpyrazolo[1,5-a]pyridine and other halogenated pyrazolo[1,5-a]pyrimidine derivatives, consistently exhibit a number of hazardous properties.[1][2] These include acute toxicity if ingested, inhaled, or absorbed through the skin, as well as the potential to cause skin and serious eye irritation.[1][2][3][4][5][6] Furthermore, many similar compounds are classified as specific target organ toxicants, with the potential to cause respiratory irritation.[1][2][3][5]
Given these potential hazards, the core principle guiding the disposal of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine is risk mitigation . Every step of the disposal process is designed to prevent accidental exposure to laboratory personnel and to avoid the release of this potentially harmful substance into the environment.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable first step to prevent dermal contact, inhalation, and eye exposure.
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for any signs of degradation or puncture before use.[7]
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is essential.[3]
Protective Clothing: A standard laboratory coat is required. For larger quantities, a chemically resistant apron or coveralls should be considered.
Proper segregation of chemical waste is fundamental to safe laboratory practice. This prevents potentially dangerous reactions between incompatible chemicals and facilitates proper treatment and disposal by waste management professionals.
Designated Waste Container: 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine should be collected in a dedicated, properly labeled, and sealable waste container.
Halogenated Waste Stream: As this compound contains bromine, it must be disposed of in a designated halogenated organic waste stream.[8][9][10] Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.
Solid vs. Liquid: If the waste is in a solid form, it should be placed in a clearly labeled container for solid chemical waste. If it is dissolved in a solvent, it should be collected in a designated halogenated solvent waste container.
Step 3: Waste Collection and Labeling - Clarity is Key
Accurate and thorough labeling of waste containers is a regulatory requirement and a critical safety measure.
Container Labeling: The waste container must be clearly labeled with the full chemical name: "3-Bromo-6-methoxypyrazolo[1,5-a]pyridine".
Hazard Symbols: Affix the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).
Constituent List: If the waste is a solution, list all components, including solvents, with their approximate concentrations.
Step 4: Storage - Safe Containment Prior to Disposal
Pending collection by a licensed waste disposal service, the sealed and labeled waste container must be stored safely.
Secondary Containment: The waste container should be stored in a secondary containment bin to prevent the spread of material in case of a leak.
Ventilation: Store the waste in a well-ventilated area, such as a designated chemical waste storage cabinet or a fume hood.[11]
Incompatible Materials: Ensure the waste is not stored near incompatible materials, particularly strong oxidizing agents.[5]
Step 5: Final Disposal - Professional Handling
The final step in the disposal process is the transfer of the waste to a licensed and reputable chemical waste disposal company.
Licensed Professional Service: Never attempt to dispose of this compound through standard laboratory drains or as regular trash.[7][8] This is both unsafe and illegal.
Incineration: The recommended method for the ultimate disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine.
Caption: Disposal workflow for 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine.
Specific Target Organ Toxicity (Single Exposure)[1][2][3][5]
May cause respiratory irritation.
Respirator (if aerosolized)
Halogenated Waste
Conclusion
The responsible disposal of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper segregation, and professional disposal, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. This guide provides the foundational knowledge to manage this compound responsibly, from the moment it is designated as waste to its final, safe destruction.
References
3-bromo-6-methylpyrazolo[1,5-a]pyridine — Chemical Substance Inform
3-bromo-6-methoxypyrazolo[1,5-a]pyrimidine — Chemical Substance Inform
3-bromo-6-methylpyrazolo[1,5-a]pyrimidine — Chemical Substance Inform
MSDS of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine. Capot Chemical.
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
SAFETY D
SAFETY D
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica.
Treatment and disposal of chemical wastes in daily labor
Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal.
SAFETY D
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC.
SAFETY D
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.